molecular formula C18H20N2O4S B2859567 4-(3-(3,4-Dimethoxyphenethyl)thioureido)benzoic acid CAS No. 865612-92-6

4-(3-(3,4-Dimethoxyphenethyl)thioureido)benzoic acid

Cat. No.: B2859567
CAS No.: 865612-92-6
M. Wt: 360.43
InChI Key: DOGYILIAVDJCAY-UHFFFAOYSA-N
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Description

4-(3-(3,4-Dimethoxyphenethyl)thioureido)benzoic acid is a synthetic organic compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The structure of this compound consists of a benzoic acid moiety linked to a thioureido group, which is further connected to a 3,4-dimethoxyphenethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(3,4-Dimethoxyphenethyl)thioureido)benzoic acid typically involves the reaction of 4-aminobenzoic acid with 3,4-dimethoxyphenethyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified using recrystallization techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The purification steps may include crystallization, filtration, and drying to achieve the required quality standards for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(3-(3,4-Dimethoxyphenethyl)thioureido)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines.

    Substitution: The thioureido group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the thioureido group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.

    Substitution: Amines, alcohols; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Thioureido derivatives with different substituents

Scientific Research Applications

4-(3-(3,4-Dimethoxyphenethyl)thioureido)benzoic acid has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.

    Medicine: Explored for its anticancer, antiviral, and antifungal activities. It has shown promise in preclinical studies for its cytotoxic effects on cancer cells.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives

Mechanism of Action

The mechanism of action of 4-(3-(3,4-Dimethoxyphenethyl)thioureido)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The thioureido group can form hydrogen bonds with the active sites of enzymes, inhibiting their activity. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the compound’s biological effects. For example, its anticancer activity may be attributed to the inhibition of mitogen-activated protein kinase (MAPK) pathways, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Benzoylthioureido)benzoic acid
  • 4-(3-(4-Methyl-benzoyl)-thioureido)-benzoic acid methyl ester
  • 4-(3-(3-Nitrobenzoyl)-2-thioureido)benzoic acid

Uniqueness

4-(3-(3,4-Dimethoxyphenethyl)thioureido)benzoic acid is unique due to the presence of the 3,4-dimethoxyphenethyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity to molecular targets, and overall biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications in research and industry .

Properties

IUPAC Name

4-[2-(3,4-dimethoxyphenyl)ethylcarbamothioylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-23-15-8-3-12(11-16(15)24-2)9-10-19-18(25)20-14-6-4-13(5-7-14)17(21)22/h3-8,11H,9-10H2,1-2H3,(H,21,22)(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGYILIAVDJCAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=S)NC2=CC=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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